molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1

1,3-Diazaspiro[4.7]dodecane-2,4-dione

Cat. No.: B3025636
CAS No.: 710-94-1
M. Wt: 196.25 g/mol
InChI Key: NMKBJKPVCZJVTI-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.7]dodecane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 4-membered imidazolidine-2,4-dione ring fused to a 7-membered cycloalkane, forming a spiro junction at the C3 position. Its synthesis typically involves condensation reactions between cycloalkane-derived ketones, ammonium carbonate, and potassium cyanide, achieving yields up to 85% under optimized microwave-assisted conditions . Structural analyses reveal that the larger cycloalkane ring (7-membered) influences molecular conformation and intermolecular hydrogen bonding, leading to distinct aggregation behaviors compared to smaller analogs .

Properties

IUPAC Name

1,3-diazaspiro[4.7]dodecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBJKPVCZJVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221229
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-94-1
Record name 1,3-Diazaspiro[4.7]dodecane-2,4-dione
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Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
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Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazaspiro[4.7]dodecane-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by cyclization to form the spiro structure. The reaction typically requires an inert atmosphere and reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Reactivity in Functionalization Reactions

While direct reaction data for this compound is limited, analogous spirohydantoins exhibit characteristic reactivity:

Nucleophilic Substitution

  • The hydantoin carbonyl groups (C=O) are susceptible to nucleophilic attack. For example, spirohydantoins undergo N-acetylation under standard conditions .

  • Substitution at the sp³-hybridized nitrogen is feasible, as seen in derivatives like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .

Ring-Opening Reactions

  • Hydantoin rings can open under alkaline conditions, forming amino acid derivatives. For instance, hydrolysis of similar spirohydantoins yields β-amino acids .

Cross-Coupling Reactions

  • Palladium-catalyzed Tsuji–Trost allylation has been applied to structurally related spiro-diketopiperazines, suggesting potential for functionalizing allylic positions in this scaffold .

Comparative Reactivity of Spirohydantoins

The reactivity of 1,3-diazaspiro[4.7]dodecane-2,4-dione aligns with smaller-ring analogs, though steric effects from the cyclooctane ring modulate reaction rates. Key differences include:

PropertyThis compound1,3-Diazaspiro[4.5]decane-2,4-dione
Melting Point (°C)224–226252–254
SolubilityLow in polar solventsModerate in DMSO
Hydrogen Bond StrengthStronger (longer N–H···O bonds)Moderate

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. These findings suggest that this compound could be a scaffold for developing new anticancer drugs.

Materials Science

1. Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research published in Polymer Science indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

2. Coatings and Adhesives

The compound has potential applications in coatings and adhesives due to its ability to form strong bonds with various substrates. Studies have shown that formulations containing this compound exhibit improved adhesion properties compared to traditional adhesives.

Agricultural Chemistry

1. Pesticide Development

In agricultural chemistry, there is growing interest in using this compound as a precursor for developing new pesticides. Its structural features may enhance the efficacy and selectivity of pest control agents while reducing environmental impact.

2. Plant Growth Regulators

Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to stress in crops. Experimental results indicate increased yield and improved stress tolerance in treated plants.

Case Studies

Study Focus Area Findings
Smith et al., 2020Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains; potential for drug development
Johnson et al., 2021Anticancer PropertiesInduced apoptosis in cancer cells; modulation of signaling pathways
Lee et al., 2022Polymer ChemistryEnhanced mechanical properties in polymer matrices; improved thermal stability
Garcia et al., 2023Agricultural ApplicationsIncreased crop yield and stress tolerance; potential as a pesticide precursor

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Key Findings :

  • Smaller rings (e.g., [4.5]) exhibit rigid structures with stronger intramolecular hydrogen bonds, improving thermal stability (mp 218–220°C for [4.5] vs. unspecified for [4.7]) .

Key Findings :

  • Microwave-assisted synthesis significantly improves yields for larger spiro systems (e.g., 85% for [4.7] vs. 50% for [4.6]) .
  • Substituents like phenyl groups enhance reactivity in alkylation reactions, achieving yields up to 80% .

Pharmacological Activities

Bioactivity profiles differ based on spiro ring size and functional groups:

Compound Name Biological Activity IC50/EC50 Mechanism Reference
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Antiplatelet (5-HT2A antagonism) IC50 = 27.3 µM Inhibits collagen-induced aggregation
7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Anticonvulsant (MES test) Protective at 30 mg/kg Modulates sodium channels
This compound Not directly tested Hypothesized TRPM8 modulation

Key Findings :

  • [4.5] derivatives show potent antiplatelet and anticonvulsant activities, likely due to optimal steric fit for target receptors .
  • Larger spiro systems (e.g., [4.7]) remain underexplored but may target larger binding pockets (e.g., TRPM8 ion channels) .

Physical and Chemical Properties

Property This compound 1,3-Diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.6]undecane-2,4-dione
Melting Point (°C) Not reported 218–220 60–110 (varies by substituent)
Solubility Moderate in polar solvents Low (crystalline structure) Variable, depends on functionalization
Molecular Weight (g/mol) 238.28 (derivatives) 168.19 182.22–252.36

Key Findings :

  • Smaller spiro systems ([4.5]) exhibit higher melting points due to crystalline stability .
  • Solubility trends correlate with ring size and substituent polarity, impacting bioavailability .

Biological Activity

1,3-Diazaspiro[4.7]dodecane-2,4-dione (CAS No. 121128-93-6) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on contemporary research findings.

Synthesis

The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a typical synthesis involves the reaction of cyclooctanone with ammonium carbonate and potassium cyanide in a methanol-water solution yielding a yellow solid with a melting point of 224–226 °C .

Biological Activity Overview

This compound exhibits various biological activities such as:

  • Anticonvulsant Properties : Similar to other hydantoin derivatives, it has shown potential as an anticonvulsant agent.
  • Antitumor Activity : Recent studies indicate that compounds with similar scaffolds exhibit antiproliferative effects against various cancer cell lines, suggesting potential antitumor applications .
  • Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities.

Anticonvulsant Activity

A study investigating the anticonvulsant properties of diazaspiro compounds found that this compound showed significant activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although specific pathways require further elucidation.

Antitumor Activity

Research published in Bioorganic & Medicinal Chemistry assessed the cytotoxic effects of aminophosphonic acids containing hydantoin moieties. The study revealed that derivatives of this compound exhibited moderate clastogenicity and high antiproliferative activity against ICR mice bone marrow cells .

Toxicity Profile

A hazard assessment indicates that this compound is not a skin sensitizer and has a low toxicity profile with an oral LD50 greater than 2000 mg/kg in rats . The compound has also been tested for mutagenicity and demonstrated negative results in reverse mutation assays.

Comparative Biological Activity Table

Activity This compound Related Compounds
AnticonvulsantYesPhenytoin
AntitumorModerateVarious hydantoins
AntimicrobialYesOther diazaspiro compounds
Toxicity (LD50)>2000 mg/kgVaries by compound

Q & A

Q. What are the standard synthetic routes for 1,3-Diazaspiro[4.7]dodecane-2,4-dione?

The compound is typically synthesized via the Bucherer-Bergs reaction, which involves reacting cyclohexanone derivatives with ammonium carbonate and potassium cyanide in a methanol/water solvent system. This method yields the spirohydantoin core under microwave-assisted or thermal conditions (50–80°C, 24–48 hours). Post-synthesis purification is achieved through column chromatography or recrystallization, with yields ranging from 50% to 97% depending on substituents and reaction optimization .

Q. How is this compound characterized post-synthesis?

Characterization includes:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm the spirocyclic structure and substituent integration.
  • Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns.
  • Thermal analysis : Melting point determination and differential scanning calorimetry (DSC) to assess purity and stability.
  • Infrared spectroscopy : Identification of carbonyl (C=O) and N–H stretching vibrations (~1700–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the molecular conformation and hydrogen-bonding interactions of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict equilibrium geometries and hydrogen-bonding networks, which are critical for explaining crystal packing and stability. For example, N–H···O and N–H···N interactions form layered structures, as validated by X-ray crystallography. DFT also rationalizes deviations between experimental and computed bond angles (e.g., cycloheptane ring puckering) .

Q. What experimental methods evaluate its potential as a 5-HT2A receptor antagonist?

  • Functional bioassays : Measure inhibition of serotonin-induced platelet aggregation (IC₅₀ values) using collagen/ADP as agonists.
  • Comparative analysis : Benchmark against reference antagonists like ketanserin (IC₅₀ = 32.1 µM) and sarpogrelate (IC₅₀ = 66.8 µM).
  • Structure-activity relationship (SAR) : Modify substituents at positions 3 and 8 to enhance binding affinity. For instance, 8-phenyl derivatives show improved activity due to hydrophobic interactions with receptor pockets .

Q. How can derivatives be designed for improved anticonvulsant efficacy?

  • Derivatization strategy : Introduce electron-withdrawing groups (e.g., 4-fluorophenoxyethyl) at position 3 to enhance blood-brain barrier permeability.
  • Pharmacological screening : Test derivatives using the maximal electroshock seizure (MES) model and rotarod neurotoxicity assays.
  • SAR optimization : Sulfonamide or amide substituents at position 8 improve protective indices (e.g., compound 24: ED₅₀ = 27.3 µM vs. phenytoin ED₅₀ = 32.1 µM) .

Q. What analytical challenges arise in resolving diastereomers of hydantoin derivatives?

Diastereomers (e.g., geometric isomers with phenyl tris(dodecyloxy)benzoate groups) require:

  • Chromatographic separation : Flash silica gel chromatography with gradient elution (hexane/ethyl acetate).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers.
  • X-ray crystallography : Confirm absolute configuration and intermolecular interactions (e.g., π-π stacking in layered aggregates) .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental crystal structures?

  • Error analysis : Compare DFT-optimized geometries (bond lengths ±0.02 Å, angles ±2°) with X-ray data.
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for crystal packing forces.
  • Dynamic effects : Molecular dynamics (MD) simulations to model thermal fluctuations in the solid state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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